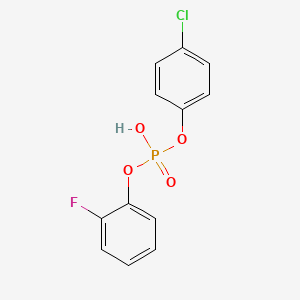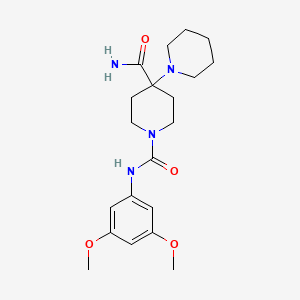![molecular formula C22H22N2O2S B4685141 N-[4-(benzyloxy)phenyl]-N'-(4-ethoxyphenyl)thiourea](/img/structure/B4685141.png)
N-[4-(benzyloxy)phenyl]-N'-(4-ethoxyphenyl)thiourea
Descripción general
Descripción
N-[4-(benzyloxy)phenyl]-N'-(4-ethoxyphenyl)thiourea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various domains. This compound is also known as BEPTU and has a molecular formula of C22H22N2O2S.
Aplicaciones Científicas De Investigación
BEPTU has shown potential applications in several scientific research domains, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, BEPTU has been studied for its anti-cancer properties. It has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer. In biochemistry, BEPTU has been studied for its ability to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis. In pharmacology, BEPTU has been studied for its potential use as an anti-inflammatory agent.
Mecanismo De Acción
The mechanism of action of BEPTU is not fully understood. However, it is believed to inhibit the activity of certain enzymes, including tyrosinase and topoisomerase II. Tyrosinase is involved in melanin synthesis, and its inhibition can lead to a decrease in skin pigmentation. Topoisomerase II is involved in DNA replication and cell division, and its inhibition can lead to cell death.
Biochemical and Physiological Effects
BEPTU has been shown to have several biochemical and physiological effects. In vitro studies have shown that BEPTU inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the activity of tyrosinase, leading to a decrease in skin pigmentation. In vivo studies have shown that BEPTU has anti-inflammatory properties and can reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BEPTU in lab experiments is its potential applications in various scientific research domains. It has been shown to have anti-cancer, anti-inflammatory, and anti-melanogenic properties, making it a versatile compound for research. However, one limitation of using BEPTU is its low yield in the synthesis process, which can make it difficult to obtain large quantities for experiments.
Direcciones Futuras
There are several future directions for research on BEPTU. One direction is to study its potential use as an anti-cancer agent in clinical trials. Another direction is to study its mechanism of action in more detail to better understand its biochemical and physiological effects. Additionally, future research could focus on improving the synthesis process to increase the yield of BEPTU and make it more accessible for experiments.
Conclusion
In conclusion, BEPTU is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various domains. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on BEPTU could lead to the development of new treatments for cancer, inflammation, and other diseases.
Propiedades
IUPAC Name |
1-(4-ethoxyphenyl)-3-(4-phenylmethoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2S/c1-2-25-20-12-8-18(9-13-20)23-22(27)24-19-10-14-21(15-11-19)26-16-17-6-4-3-5-7-17/h3-15H,2,16H2,1H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZHMXGKTFSDAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4685060.png)
![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-2-furamide](/img/structure/B4685072.png)
![methyl 5-(aminocarbonyl)-2-[({[5-(2-furyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4685075.png)
![2,4-dichloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B4685085.png)

![5-chloro-N-{3-chloro-4-[(5-chloro-8-quinolinyl)oxy]phenyl}-2-hydroxy-3-iodobenzamide](/img/structure/B4685101.png)
![5-(ethylsulfonyl)-1-[2-(methylsulfonyl)phenyl]-1H-tetrazole](/img/structure/B4685104.png)
![5-{2-[(4-fluorobenzyl)oxy]-5-nitrobenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4685112.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea](/img/structure/B4685128.png)


![N~1~,N~1~-diethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4685158.png)
![methyl 2-[(2,5-dimethyl-3-furoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4685170.png)
![N~1~-(3-fluorophenyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4685177.png)